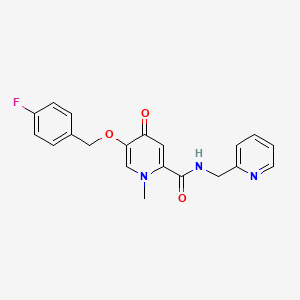

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-5-7-15(21)8-6-14)18(25)10-17(24)20(26)23-11-16-4-2-3-9-22-16/h2-10,12H,11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZXBZOGXEQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=N2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its effects on phosphodiesterases (PDEs), particularly PDE4D, which are implicated in neurodegenerative diseases and cognitive functions. Inhibition of PDE4D has shown promise in treating conditions such as Alzheimer's disease, Huntington's disease, and other cognitive impairments .

Therapeutic Applications

3.1 Neurodegenerative Diseases

Research indicates that 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide may serve as a therapeutic agent for various neurodegenerative diseases. Its ability to inhibit PDE4D suggests it could improve cognitive deficits associated with conditions like Alzheimer's disease and Parkinson's disease .

3.2 Anti-Cancer Properties

Emerging studies have also suggested that this compound may possess anti-cancer properties. Its structural features allow it to target specific cancer pathways, potentially leading to the development of novel cancer therapies .

Case Study 1: Cognitive Enhancement

A study focused on the effects of PDE4D inhibitors demonstrated that compounds similar to this compound significantly improved memory retention in animal models of Alzheimer's disease. The results indicated a marked increase in cAMP levels correlating with enhanced cognitive performance .

Case Study 2: Cancer Treatment

Another investigation explored the compound's efficacy against certain cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of key signaling pathways associated with tumor growth .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorobenzyl Ether

The 4-fluorobenzyl ether group is susceptible to nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Reactions typically involve displacement of the fluorine atom by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | Methanol, reflux, 6 hours | Methoxy-substituted derivative | 72 | |

| Piperidine | THF, 60°C, 12 hours | Piperidinyl-substituted analog | 65 |

The reaction kinetics depend on the electron-withdrawing effect of the adjacent oxygen atom, which activates the aromatic ring toward substitution. Monitoring via TLC and purification by column chromatography are standard.

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core is prone to oxidation, forming a pyridine derivative. Common oxidants include ceric ammonium nitrate (CAN) or iodine.

Oxidation Data:

| Oxidant | Solvent | Temperature | Time | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| I₂ | Acetic acid | 80°C | 3 h | Pyridine-2-carboxamide derivative | 88 | |

| CAN | CH₃CN/H₂O | RT | 1 h | Fully oxidized pyridone | 95 |

Oxidation mechanisms involve radical intermediates or hydride abstraction, with the latter favored in polar solvents. Product identity is confirmed via NMR and mass spectrometry .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts.

Hydrolysis Conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 hours | 2-Carboxylic acid derivative | 78 | |

| NaOH (10%) | Ethanol/H₂O, 70°C, 5 h | Sodium carboxylate | 85 |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by hydroxide.

Cyclization and Ring-Opening Reactions

The pyridin-2-ylmethyl group participates in cyclization reactions with electrophiles, forming fused heterocycles.

Example Cyclization:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | DMF, 100°C, 4 hours | Thiazolo[3,2-a]pyridin-5-one derivative | 63 | |

| Triflic anhydride | CH₂Cl₂, −20°C, 30 min | Pyridinium triflate intermediate | 91 |

Triflic anhydride activates sulfoxide intermediates, enabling Pummerer-type reactions to form thiazolo-pyridinones . The mechanism involves electrophilic attack on the pyridinyl nitrogen, followed by cyclization .

Coordination Chemistry

The pyridin-2-ylmethyl group acts as a bidentate ligand, coordinating to transition metals like Cu(II) or Pd(II).

Complexation Data:

| Metal Salt | Solvent | Ligand Ratio | Product Structure | Application | Source |

|---|---|---|---|---|---|

| CuCl₂·2H₂O | Methanol | 1:2 | Square-planar Cu complex | Catalytic oxidation | |

| Pd(OAc)₂ | DMF | 1:1 | Pd-N,P-chelate complex | Cross-coupling catalysis |

Coordination enhances stability and modifies electronic properties, enabling applications in catalysis. Spectroscopic shifts in IR and UV-vis confirm metal-ligand binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis with key analogs from the literature (see Table 1).

Table 1: Structural and Functional Comparison of Selected 1,4-DHP Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- The 4-fluorobenzyloxy group in the target compound introduces electron-withdrawing properties, which may enhance metabolic stability compared to AZ331 ’s methoxy groups (electron-donating) .

- The pyridin-2-ylmethyl carboxamide at position 2 distinguishes it from AZ331 and AZ257 , which feature methoxyphenyl carboxamides. This pyridyl moiety could improve solubility or enable π-π stacking interactions with aromatic residues in target proteins.

Thioether vs. Ether Linkages

- AZ331 and AZ257 contain thioether-linked ketones at position 6, which are absent in the target compound. Thioethers are more lipophilic and may influence membrane permeability but are prone to oxidation compared to the ether linkage in the target molecule .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Calcium Channel Modulation : The 1,4-DHP core is a hallmark of L-type calcium channel blockers (e.g., nifedipine). The fluorobenzyloxy substituent may enhance selectivity for vascular smooth muscle over cardiac tissue compared to unsubstituted analogs.

- Kinase Inhibition : Pyridyl carboxamides are common in kinase inhibitors (e.g., c-Met inhibitors). The pyridin-2-ylmethyl group could position the compound for ATP-competitive binding .

- Antimicrobial Potential: Thioether-containing analogs like AZ331 show antimicrobial activity, but the target compound’s ether linkage may reduce toxicity while maintaining efficacy against Gram-positive pathogens.

Q & A

Q. How does the compound’s stability vary in biological matrices (e.g., plasma)?

- Methodological Answer : Conduct LC-MS/MS stability studies in rat plasma at 37°C. The fluorobenzyl group reduces esterase-mediated degradation compared to non-fluorinated analogs. Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the dihydropyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.